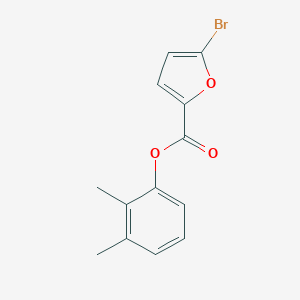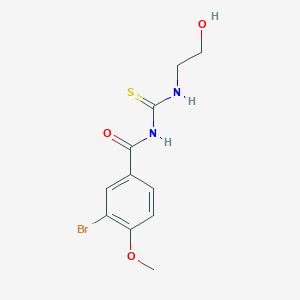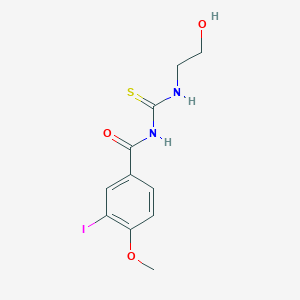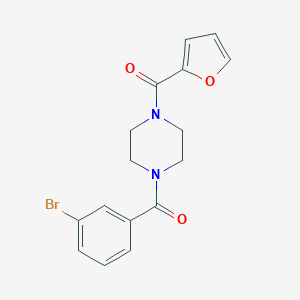![molecular formula C18H21N3O4S2 B318731 4-methoxy-N-[[4-(propan-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide](/img/structure/B318731.png)
4-methoxy-N-[[4-(propan-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-[[4-(propan-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a methoxy group, a sulfamoyl group, and a carbamothioyl group attached to a benzamide backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[[4-(propan-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 4-(propan-2-ylsulfamoyl)aniline to form the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4-methoxy-N-[[4-(propan-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-[[4-(propan-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Wirkmechanismus
The mechanism of action of 4-methoxy-N-[[4-(propan-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-methoxy-N-[4-(propan-2-yl)phenyl]benzamide
- 4-methoxy-N-(propan-2-ylcarbamothioyl)benzamide
Uniqueness
Compared to similar compounds, 4-methoxy-N-[[4-(propan-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide is unique due to the presence of the sulfamoyl group, which can enhance its biological activity and specificity. This structural feature may also influence its chemical reactivity and stability, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C18H21N3O4S2 |
|---|---|
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
4-methoxy-N-[[4-(propan-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C18H21N3O4S2/c1-12(2)21-27(23,24)16-10-6-14(7-11-16)19-18(26)20-17(22)13-4-8-15(25-3)9-5-13/h4-12,21H,1-3H3,(H2,19,20,22,26) |
InChI-Schlüssel |
MOSPGCNMZMLMON-UHFFFAOYSA-N |
SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OC |
Kanonische SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-ethyl-N-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B318648.png)
![N-({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)pentanamide](/img/structure/B318649.png)
![N-[(4-phenoxyphenyl)carbamothioyl]pentanamide](/img/structure/B318651.png)

![3-IODO-4-METHYL-N~1~-[(3-OXOPIPERAZINO)CARBOTHIOYL]BENZAMIDE](/img/structure/B318656.png)
![3-bromo-4-methoxy-N-[(3-oxo-1-piperazinyl)carbonothioyl]benzamide](/img/structure/B318657.png)
![tert-butyl 4-({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}carbothioyl)-1-piperazinecarboxylate](/img/structure/B318658.png)


![2-chloro-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B318661.png)
![3-fluoro-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B318662.png)
![N-[4-(propylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B318667.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B318671.png)

